molecular formula C8H9ClN2O2 B2810010 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride CAS No. 2225137-00-6

1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2810010
CAS RN: 2225137-00-6
M. Wt: 200.62
InChI Key: PAWXKXFTUKNCJR-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic molecule . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 . This compound is often used as a pharmaceutical building block .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is complex. The parent compound, 1H-Pyrrolo[2,3-b]pyridine, has a molecular formula of C7H6N2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Heterocyclic Chemistry and Coordination Compounds

Heterocyclic compounds, such as 1H,2H,3H-pyrrolo[3,2-b]pyridine derivatives, are crucial in the development of coordination compounds due to their unique properties, including the ability to form complex structures with metals. These properties are essential in the design of materials with specific magnetic, electrochemical, and spectroscopic characteristics. The versatility of these compounds is highlighted through the synthesis and study of their coordination chemistry, providing a foundation for exploring the applications of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride in similar contexts (Boča, Jameson, & Linert, 2011).

Drug Synthesis and Biological Activity

Pyridine and pyrrolopyridine derivatives are known for their role in synthesizing central nervous system (CNS) acting drugs. Their structural features, including the presence of nitrogen atoms, allow for the creation of compounds with potential CNS activity. This insight suggests that this compound could be explored for synthesizing novel CNS-active compounds, leveraging its structural analogies to known active molecules (Saganuwan, 2017).

Kinase Inhibition for Therapeutic Applications

The structural motif of pyrrolo[3,2-b]pyridine has been utilized in the design of kinase inhibitors, demonstrating the scaffold's versatility in engaging with biological targets. Such compounds have been patented for their therapeutic potential, including the treatment of cancer and other diseases. This application underscores the relevance of exploring this compound in the context of kinase inhibition and therapeutic agent development (Wenglowsky, 2013).

Analytical Chemistry and Biomolecule Analysis

Compounds like this compound may find applications in analytical chemistry, particularly in the analysis of biomolecules and metabolites. Their structural characteristics can be advantageous in developing sensitive and selective analytical methods for detecting specific substances in complex matrices (Teunissen et al., 2010).

Future Directions

The future directions of research on 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride could involve further exploration of its derivatives as potent inhibitors of FGFR1, 2, and 3 . These derivatives could potentially be developed into effective cancer therapeutics .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGF–FGFR axis, a crucial pathway involved in signal transduction that regulates various physiological processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathological processes.

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWXKXFTUKNCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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